2-(4-Aminophenyl)benzo[d]oxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYJGHIMRFYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346724 | |
| Record name | 2-(4-Amino-phenyl)-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13676-47-6 | |
| Record name | 2-(4-Amino-phenyl)-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Aminophenyl)benzoxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 4 Aminophenyl Benzo D Oxazol 5 Amine
Direct Synthesis Approaches
Direct synthesis approaches typically involve the formation of the benzoxazole (B165842) ring from its constituent parts in a single key step. These methods are valued for their efficiency and atom economy.
A fundamental and widely employed strategy for synthesizing 2-substituted benzoxazoles is the condensation reaction between an o-aminophenol and a carboxylic acid or its derivative. lookchem.comresearchgate.net This reaction forms the oxazole (B20620) ring through dehydration. For the specific synthesis of 2-(4-aminophenyl)benzo[d]oxazol-5-amine, this would involve the reaction of 2,4-diaminophenol (B1205310) with 4-aminobenzoic acid or a derivative thereof.
Polyphosphoric acid (PPA) is a highly effective dehydrating agent and catalyst for the condensation of o-aminophenols with aromatic carboxylic acids to form 2-arylbenzoxazoles. acs.orgtuiasi.ro The reaction typically involves heating the substrates in PPA, which serves as both the solvent and the catalyst, to drive the cyclodehydration. researchgate.net For example, the synthesis of 2-phenylbenzoxazole (B188899) is achieved by stirring o-aminophenol and benzoic acid in PPA at elevated temperatures. researchgate.net A similar principle applies to the synthesis of related benzimidazoles, where o-phenylenediamine (B120857) is reacted with p-aminobenzoic acid in the presence of a strong dehydrating agent like PPA, resulting in high yields. tuiasi.ro A proposed synthesis of the target compound would adapt this method using 2,4-diaminophenol and 4-aminobenzoic acid.
Table 1: PPA-Mediated Synthesis of 2-Aryl-Heterocycles
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Source |
| o-Aminophenol | Benzoic Acid | PPA | 60°C for 2 hr, then 120°C for 2 hr | 2-Phenylbenzoxazole | Not specified | researchgate.net |
| o-Phenylenediamine | p-Aminobenzoic Acid | o-Phosphoric Acid | Reflux for 4 hr | 4-(1H-benzo[d]imidazol-2-yl)aniline | Not specified | tuiasi.ro |
To enhance reaction efficiency, microwave irradiation has been successfully applied to the PPA-mediated synthesis of benzoxazoles. researchgate.netresearchgate.net This technique significantly reduces reaction times from hours to minutes and can improve yields compared to conventional heating methods. arkat-usa.org For instance, the cyclocondensation of o-aminophenol and benzoic acid derivatives catalyzed by PPA can be completed in as little as 4 minutes under microwave irradiation at 260 W. researchgate.net The synthesis of 2-(4-aminophenyl)benzimidazole has also been optimized under microwave conditions, achieving a yield of 89.5% in 10 minutes at 80 W. researchgate.net This demonstrates the potential for rapid and efficient synthesis of the target benzoxazole derivative.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Catalyst | Reaction Time | Yield | Source |
| 3,4-dihydro-2H-benzo[b] researchgate.netbenthamdirect.comoxazines | Conventional | Cs₂CO₃ | Longer | Lower | arkat-usa.org |
| 3,4-dihydro-2H-benzo[b] researchgate.netbenthamdirect.comoxazines | Microwave | Cs₂CO₃ | 3-5 minutes | Higher | arkat-usa.org |
| 2-(4-Aminophenyl)benzimidazole | Microwave | PPA | 10 minutes | 89.5% | researchgate.net |
An alternative and highly effective strategy involves the synthesis of a dinitro-analogue of the target molecule, which is then reduced in a final step. A patented method describes the preparation of 2-(aminophenyl)-5-aminobenzoxazole through this route. google.com
Table 3: Synthesis via Reductive Method for Nitro-Precursor
| Step | Reactants | Reagents/Catalyst | Intermediate/Product | Yield | Source |
| 1. Condensation | 2-Amino-4-sodium nitrophenolate, Nitrobenzoyl chloride | - | Ester intermediate | High selectivity | google.com |
| 2. Cyclization | Ester intermediate | Strong acid | 2-(Nitrophenyl)-5-nitrobenzoxazole | ~90% (Steps 1 & 2) | google.com |
| 3. Hydrogenation | 2-(Nitrophenyl)-5-nitrobenzoxazole | Pd/C, H₂ | 2-(Aminophenyl)-5-aminobenzoxazole | Not specified | google.com |
Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to construct heterocyclic scaffolds with high efficiency and selectivity.
Palladium-Catalyzed Synthesis: Palladium catalysts are versatile tools for C-C and C-N bond formation. One notable method for synthesizing 2-arylbenzoxazoles involves the palladium-catalyzed carbonylation and condensation of aromatic halides with o-aminophenols. acs.org This process constructs the benzoxazole system in a one-pot reaction. Furthermore, palladium-catalyzed cross-coupling reactions between benzoxazoles and aryl bromides are an efficient protocol for preparing 2-arylbenzoxazoles. nih.gov As mentioned previously, Pd/C is also a key catalyst in the reduction of dinitro precursors. google.com
Copper-Catalyzed Synthesis: Copper catalysts offer a more economical alternative to palladium for the synthesis of 2-arylbenzoxazoles. nih.gov Efficient methods have been developed for the copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides. nih.govnih.gov A CuI/PPh₃-based catalyst, for example, promotes the installation of various aryl groups through a C-H activation process, affording products in good to excellent yields. nih.gov Another strategy is the copper(II)-catalyzed intramolecular O-arylation of inactive 2-chloroanilides, which provides a green and cost-effective protocol for preparing 2-arylbenzoxazoles. benthamdirect.com
Table 4: Overview of Metal-Catalyzed Synthesis Approaches for 2-Arylbenzoxazoles
| Catalyst System | Reaction Type | Substrates | Key Features | Source |
| Palladium/Ligand | Cross-coupling | Benzoxazole, Aryl bromide | Efficient protocol for C-H arylation | nih.gov |
| Palladium | Carbonylation/Condensation | o-Aminophenol, Aromatic halide, CO | One-pot synthesis | acs.org |
| Copper(I) Iodide/PPh₃ | Direct C-H Arylation | Benzoxazole, Aryl bromide | Economical alternative to palladium, good to excellent yields | nih.govnih.gov |
| Copper(II) Acetylacetonate | Intramolecular O-Arylation | 2-Chloroanilides | Green and cheap protocol | benthamdirect.com |
Catalytic Cyclization Reactions
Green Chemistry Catalysts (e.g., Fly Ash, Ionic Liquids)
Fly Ash: As a readily available industrial solid waste, fly ash has been repurposed as a cost-effective catalyst for the synthesis of benzoxazoles. ikm.org.myikm.org.my Studies have demonstrated the efficacy of mechanically and thermally activated fly ash, often doped with boric acid and treated with sulfuric acid, in catalyzing the condensation reaction required for benzoxazole ring formation. ikm.org.my The acidic character of the modified fly ash facilitates the reaction between precursors like 2-aminophenols and aldehydes. ikm.org.my The key advantages of using fly ash-based catalysts include their low cost, reusability for multiple reaction cycles without significant loss of efficiency, and their contribution to a greener synthetic approach by utilizing an industrial byproduct. ikm.org.myikm.org.my The reaction conditions, including catalyst weight fraction, reactant molar ratios, time, and temperature, are optimized to achieve the highest possible product conversion. ikm.org.my
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that serve as both solvents and catalysts in a variety of chemical reactions. Their negligible vapor pressure, non-flammability, and recyclability make them attractive "green" alternatives to volatile organic solvents. bepls.comresearchgate.net In the context of benzoxazole synthesis, Brønsted acidic ionic liquids have proven to be efficient heterogeneous catalysts. nih.govacs.org For instance, a Brønsted acidic ionic liquid gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), has been successfully used for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org This method offers high yields, a recyclable catalyst, and simplified work-up procedures. nih.govacs.org Another example is the use of [Et3NH][HSO4] as a rapid and reusable ionic liquid for the one-pot synthesis of 1,3-benzoxazoles with a substituted thiazolidinone moiety, starting from 2-(4-aminophenyl)benzoxazole. bepls.com This approach is characterized by its non-corrosiveness, minimal waste, and short reaction times. bepls.com
Multi-Step Synthesis Pathways
The synthesis of this compound can also be accomplished through multi-step pathways that allow for the controlled construction and modification of the molecule. These methods often involve the formation of key intermediates that are subsequently derivatized or rearranged to yield the final product.
Intermediate Compound Derivatization
A common strategy involves the initial synthesis of a dinitro-precursor, 2-(nitrophenyl)-5-nitrobenzoxazole, which is then reduced to the target diamino compound. google.com This pathway begins with the condensation of 2-amino-4-nitrophenol (B125904) sodium salt with a nitrobenzoyl chloride to form an ester intermediate. google.com This selective acylation of the hydroxyl group is a key step, preventing the formation of amide byproducts. google.com The subsequent cyclization of this ester intermediate, catalyzed by a strong acid such as p-toluenesulfonic acid, concentrated sulfuric acid, or polyphosphoric acid, yields 2-(nitrophenyl)-5-nitrobenzoxazole. google.com The final step is the catalytic hydrogenation of this dinitro compound using a palladium on carbon (Pd/C) catalyst to produce this compound. google.com This multi-step approach allows for high yields and purity of the final product. google.com
Another example of intermediate derivatization involves the synthesis of 2-aryl-6-carboxamide benzoxazole derivatives. researchgate.net While not directly producing the title compound, this method illustrates the principle of building complexity from a benzoxazole core.
Smiles Rearrangement in Benzoxazole Synthesis
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that serves as a powerful tool for the functionalization of aromatic rings. acs.orgnih.govdalalinstitute.com In the context of benzoxazole synthesis, this rearrangement can be employed to introduce an amino group at the 2-position of the benzoxazole ring. acs.orgnih.gov A typical approach involves the reaction of a benzoxazole-2-thiol with an appropriate amine-containing reagent. acs.orgnih.gov The reaction conditions, particularly the choice of base and temperature, are crucial for directing the reaction towards the desired rearranged product over potential side products like disulfides. acs.orgnih.gov For instance, the use of triethylamine (B128534) (Et3N) as a base has been found to favor the formation of the desired N-substituted 2-aminobenzoxazole (B146116). acs.org This method is valued for its economic conditions and the ability to functionalize heteroaromatic rings by breaking a carbon-heteroatom bond and forming a new one. acs.orgnih.gov
The general mechanism of the Smiles rearrangement involves an intramolecular attack of a nucleophile (like an amine) on an activated aromatic ring, leading to the displacement of a leaving group. dalalinstitute.comwikipedia.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. wikipedia.orgbenthamopen.com
Emerging Synthetic Protocols and Innovations
The field of organic synthesis is constantly evolving, with new and innovative methods being developed to improve efficiency, reduce environmental impact, and expand the scope of accessible molecules.
One-Pot Reaction Strategies
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and energy savings. bepls.comresearchgate.net For the synthesis of benzoxazole derivatives, several one-pot strategies have been developed. bepls.comnih.govresearchgate.netnih.gov
One such strategy involves the reaction of 2-(4-aminophenyl)benzoxazole with a substituted aromatic aldehyde and thioglycolic acid in the presence of the ionic liquid [Et3NH][HSO4] to form 1,3-benzoxazoles with a substituted thiazolidinone moiety. bepls.com This multicomponent reaction is highly efficient, providing excellent yields in short reaction times under solvent-free conditions. bepls.com
Another one-pot approach for the synthesis of 2-arylbenzoxazoles involves the reaction of 2-aminophenol (B121084) with aldehydes. nih.govorganic-chemistry.org Catalysts such as hydrogen tetrachloroaurate (B171879) (HAuCl4·4H2O) under an oxygen atmosphere have been shown to be highly effective, leading to excellent yields. nih.gov The reaction can be performed in anhydrous tetrahydrofuran (B95107) (THF) or even under solvent-free conditions. nih.gov The use of samarium triflate as a reusable acid catalyst in an aqueous medium also provides a green and efficient route to benzoxazoles from o-aminophenols and aldehydes. organic-chemistry.org
These one-pot syntheses exemplify the trend towards more streamlined and sustainable chemical processes for the production of valuable heterocyclic compounds like this compound and its derivatives.
Exploration of Novel Reagents and Reaction Conditions
The synthesis of this compound has been the subject of research focused on improving yield, purity, and reaction efficiency through the exploration of novel reagents and optimized reaction conditions. Traditional methods for creating similar benzoxazole structures have often been hampered by low yields and the formation of undesirable byproducts. google.com To circumvent these issues, new strategic approaches have been developed.
One notable advancement involves a multi-step synthesis that begins with the condensation of 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride. google.com This initial step is crucial as it selectively produces the desired ester intermediate without the formation of amide impurities, leading to a high reaction selectivity. The subsequent cyclization of this intermediate is facilitated by a strong acid catalyst, followed by a final reduction step to yield the target compound, this compound. google.com This method has been reported to achieve a high condensation and cyclization yield of approximately 90%, with the resulting nitro compound reaching a purity of about 99%. google.com
The key steps and conditions for this novel synthetic route are detailed below:
Condensation: 2-amino-4-sodium nitrophenolate reacts with nitrobenzoyl chloride to form an ester intermediate. This reaction is typically carried out at a temperature ranging from 50-110 °C. google.com
Cyclization: The ester intermediate undergoes cyclization in the presence of a strong acid catalyst to form 2-(nitrophenyl)-5-nitrobenzoxazole. google.com The choice of acid is critical, with options including p-toluenesulfonic acid, concentrated sulfuric acid, or polyphosphoric acid. google.com This step is performed at an elevated temperature, generally between 90-140 °C. google.com
Reduction: The final step involves the catalytic hydrogenation of 2-(nitrophenyl)-5-nitrobenzoxazole using palladium on carbon (Pd/C) as the catalyst to produce this compound. google.com
This strategic pathway highlights a significant improvement over previous methods that were often plagued by the formation of diacylated intermediates, which substantially lowered both the yield and purity of the final product. google.com
In the broader context of synthesizing 2-aminobenzoxazole cores, other research has focused on utilizing innovative cyanating agents to avoid highly toxic reagents like cyanogen (B1215507) bromide. acs.org One such approach employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) activated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov This method provides an operationally simple and less hazardous route to a variety of substituted 2-aminobenzoxazoles. acs.orgnih.gov While not directly applied to the synthesis of this compound in the cited literature, this methodology represents a significant advancement in the field, offering a potentially adaptable strategy for future syntheses.
The table below summarizes the key reaction parameters for the novel multi-step synthesis of this compound.
| Step | Reactants | Reagents/Catalysts | Temperature | Product |
| Condensation | 2-amino-4-sodium nitrophenolate, nitrobenzoyl chloride | - | 50-110 °C | Ester intermediate |
| Cyclization | Ester intermediate | p-toluenesulfonic acid, concentrated sulfuric acid, or polyphosphoric acid | 90-140 °C | 2-(nitrophenyl)-5-nitrobenzoxazole |
| Reduction | 2-(nitrophenyl)-5-nitrobenzoxazole | Pd/C, H₂ | Room Temperature | This compound |
Further research into the synthesis of related benzoxazole derivatives has also explored intramolecular rearrangements, such as the Smiles rearrangement, to generate N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol and various amines. acs.orgnih.gov These explorations into diverse reaction pathways underscore the ongoing effort to develop more efficient, selective, and safer methods for producing complex benzoxazole structures.
Advanced Derivatization and Structural Modifications of 2 4 Aminophenyl Benzo D Oxazol 5 Amine
Introduction of Heterocyclic Ring Systems
The conjugation of additional heterocyclic rings to the 2-(4-aminophenyl)benzo[d]oxazol-5-amine framework is a prominent strategy to create molecules with extended π-systems and novel properties. The inherent reactivity of the two amine groups on the parent structure provides convenient handles for attaching other heterocyclic moieties, such as thiadiazoles, imidazoles, benzothiazoles, and benzimidazoles. This approach is often explored to modulate the electronic, optical, and biological characteristics of the resulting compounds.
Thiadiazole and Imidazole (B134444) Conjugation
The introduction of thiadiazole and imidazole rings onto a benzoxazole (B165842) backbone can be achieved through multi-step synthetic pathways. Typically, a precursor molecule is first functionalized to allow for the cyclization or coupling reaction that forms the desired heterocycle. For instance, a common method for synthesizing 1,3,4-thiadiazole (B1197879) derivatives involves the acylation of a thiosemicarbazide (B42300) followed by cyclization using a dehydrating agent like sulfuric acid or phosphorus oxychloride. nih.gov Similarly, imidazole derivatives can be synthesized through various multicomponent reactions. researchgate.net
While direct conjugation onto this compound is not extensively documented, analogous syntheses provide a clear blueprint. For example, a novel series of thiadiazole-imidazole derivatives were prepared by reacting 2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide with hydrazonoyl halides. nih.gov This highlights a strategy where a pre-formed imidazole can be used to construct an attached thiadiazole ring. Another approach involves synthesizing thiadiazole derivatives by cyclizing substituted α-chlorobenzal phenylhydrazone derivatives with potassium thiocyanate. sphinxsai.com Such methods could be adapted by first modifying one of the amine groups of the parent benzoxazole to create a suitable precursor for thiadiazole or imidazole ring formation. The combination of these heterocyclic systems often leads to compounds with significant biological potential. nih.govresearchgate.netresearchgate.net
Table 1: Synthetic Strategies for Thiadiazole and Imidazole Derivatives
| Target Heterocycle | Precursor Type | Key Reagents | Reaction Type | Ref |
|---|---|---|---|---|
| 1,3,4-Thiadiazole | Thiosemicarbazide | Acetyl Chloride, Dehydrating Agent (e.g., H₂SO₄) | Acylation and Cyclization | nih.gov |
| 1,3,4-Thiadiazole | Hydrazonoyl Halides | Hydrazinecarbothioamide | Cyclocondensation | nih.gov |
| Imidazole | Aldehydes, Amines, etc. | Various Catalysts (e.g., TMSOTF, Ru(II)) | Multicomponent Reaction | researchgate.net |
| Fused Imidazole | 2-Bromoacetyl-thiadiazole | Heterocyclic Amines | Condensation | researchgate.net |
Benzothiazole (B30560) and Benzimidazole (B57391) Fusions
Fusing or conjugating benzothiazole and benzimidazole moieties to a benzoxazole structure creates extended, rigid heterocyclic systems. The synthesis of such derivatives often relies on condensation reactions. For instance, 2-substituted benzimidazoles and benzothiazoles can be prepared by condensing o-phenylenediamines or o-aminothiophenols with aldehydes under acidic conditions or with catalysts. nih.govheteroletters.org The synthesis of 2-(4-aminophenyl)benzimidazole, a structural analog of the target compound, is achieved by reacting o-phenylenediamine (B120857) with p-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). tuiasi.ro
This same principle can be applied to modify this compound. One of the amine groups could be reacted to form a new benzimidazole or benzothiazole ring, although this would be synthetically challenging. A more common approach is to link pre-formed heterocyclic units. For example, studies on related structures have shown that activity follows the sequence benzothiazole > benzoxazole >> benzimidazole, indicating that the choice of the fused heterocycle is critical for tuning the properties of the final compound. nih.gov Eco-friendly methods using specialized catalysts have also been developed for the synthesis of benzothiazole and benzimidazole derivatives, which could be applied in this context. oiccpress.com
Alkyl and Aryl Substitutions on Amine Moieties
Modification of the primary amine groups at the C5 and C4' positions of this compound through alkylation or arylation is a fundamental strategy to alter its chemical properties. These substitutions can impact solubility, reactivity, and intermolecular interactions.
Synthetic routes to achieve these modifications typically involve standard reactions for amines. For instance, N-alkylation can be performed using alkyl halides. Arylation can be more complex, often requiring transition-metal-catalyzed cross-coupling reactions. An alternative approach involves modifying the precursors before the final benzoxazole ring formation. For example, substituted 5-amino-2-phenylbenzoxazoles have been synthesized by reacting 2,4-diaminophenol (B1205310) with substituted benzoic acids in polyphosphoric acid (PPA). researchgate.net This indicates that using an N-alkylated or N-arylated p-aminobenzoic acid in the initial condensation would yield the desired N-substituted derivative. Furthermore, studies on the analogous 2-(4-aminophenyl)benzothiazoles show that introducing substituents like methyl or halogen atoms on the phenyl ring significantly enhances biological potency, a principle that extends to the benzoxazole series. nih.gov
Modifications to the Benzoxazole Ring System
Altering the core benzoxazole ring of this compound offers another avenue for structural diversification. This can involve introducing substituents onto the benzo portion of the heterocycle. Such modifications are typically accomplished by starting with a substituted 2-aminophenol (B121084) precursor. nih.gov
A variety of synthetic methods are available for creating substituted benzoxazoles. ijpbs.com For example, the reaction of substituted 2-aminophenols (e.g., 2-amino-4-chlorophenol) with aldehydes yields benzoxazoles with substituents on the benzene (B151609) ring. nih.govnih.gov A combined catalyst system of a Brønsted acid and copper iodide has been shown to be effective for the cyclization of 2-aminophenols with β-diketones, tolerating various substituents like chloro, bromo, and nitro groups on the aminophenol ring. organic-chemistry.org These methods demonstrate that by choosing an appropriately substituted 2,4-diaminophenol as the starting material, one can synthesize derivatives of this compound with desired modifications on the benzoxazole ring system.
Design of Polymeric Architectures Incorporating this compound Units
The diamine nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. The rigid, heterocyclic benzoxazole unit, when incorporated into a polymer backbone, can impart desirable properties like high thermal stability, excellent mechanical strength, and low coefficients of thermal expansion (CTE). titech.ac.jp The synthesis of related polymers from benzimidazole-containing diamines has shown that the introduction of such heterocyclic units greatly enhances glass transition temperatures, tensile moduli, and thermal stability. csic.es
Polyimide Synthesis and Characterization
Polyimides are a class of high-performance polymers synthesized through the polycondensation of a diamine with a dianhydride. The reaction proceeds via a two-stage method, first forming a soluble poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide. researchgate.netnih.govnih.gov
A series of polyimides were successfully synthesized using 5-amino-2-(p-aminophenyl)benzoxazole (also known as 5,4'-diamino-2-phenyl benzoxazole, DAPBO) and various commercial dianhydrides. titech.ac.jpresearchgate.net The resulting poly(amic acid) intermediates showed inherent viscosities ranging from 0.86 to 2.18 dL/g and could be cast into flexible, light-yellow polyimide films. researchgate.net These films exhibited excellent thermal stability, with glass transition temperatures (Tg) between 336°C and 369°C and decomposition temperatures above 530°C in a nitrogen atmosphere. researchgate.net The incorporation of the rigid benzoxazole unit contributed to high tensile moduli (up to 7.2 GPa) and low CTEs, which are critical for applications in microelectronics. titech.ac.jp The properties of these polyimides demonstrate the successful translation of the monomer's rigidity and stability to the macroscopic polymer material.
Table 2: Properties of Polyimides Derived from 5-Amino-2-(p-aminophenyl)benzoxazole (AAPB/DAPBO)
| Dianhydride Used | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (N₂) | Tensile Modulus | Ref |
|---|---|---|---|---|
| PMDA | 369 °C | > 530 °C | 7.2 GPa | titech.ac.jpresearchgate.net |
| i-BPDA | 358 °C | > 530 °C | N/A | researchgate.net |
| ODPA | 336 °C | > 530 °C | 4.8 GPa | titech.ac.jpresearchgate.net |
| HQDPA | 341 °C | > 530 °C | N/A | researchgate.net |
| 6FDA | 345 °C | > 530 °C | 3.9 GPa | titech.ac.jpresearchgate.net |
N/A: Not Available in the cited sources.
Copolymerization Strategies
The diamine nature of this compound (AAPB) makes it an excellent monomer for copolymerization, particularly in the synthesis of high-performance polymers like polyimides and poly(benzoxazole imide)s (PBOPIs). These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for aerospace, electronics, and other demanding industries.
The most common copolymerization strategy involves a conventional two-stage polycondensation reaction between AAPB and various aromatic tetracarboxylic dianhydrides. In the first stage, a poly(amic acid) precursor is formed, which is soluble in organic solvents. This is followed by a second stage of thermal or chemical imidization to convert the poly(amic acid) into the final, robust polyimide. researchgate.net
A range of polyimides has been successfully synthesized from AAPB with several commercial dianhydrides. researchgate.net The properties of these resulting polymers are highly dependent on the structure of the dianhydride comonomer. For instance, the incorporation of flexible ether linkages or bulky fluorine-containing groups in the dianhydride can alter the solubility, processability, and thermal characteristics of the final polyimide. researchgate.net
Detailed research has characterized the properties of these novel polymers. The intermediate poly(amic acid)s derived from AAPB have been shown to possess inherent viscosities ranging from 0.86 to 2.18 dL/g. researchgate.net After thermal conversion, they form light yellow polyimide films. researchgate.net These polyimides exhibit excellent thermal stability, with glass transition temperatures (Tg) recorded between 336°C and 369°C and 5% weight loss temperatures (Td5%) above 530°C in a nitrogen atmosphere. researchgate.net
Similarly, isomeric diamines containing a benzoxazole moiety have been used to prepare novel series of PBOPIs. rsc.org These polymers display high glass transition temperatures (285 to 363 °C), outstanding thermal stability with 5% weight loss temperatures between 510–564 °C, and strong mechanical properties. rsc.org
| Dianhydride Monomer | Poly(amic acid) Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
|---|---|---|---|
| Pyromellitic dianhydride (PMDA) | 2.18 | 369 | 565 |
| 2,2',3,3'-Biphenyl tetracarboxylic dianhydride (i-BPDA) | 0.86 | 352 | 532 |
| 4,4'-Oxdiphthalic anhydride (B1165640) (ODPA) | 1.86 | 336 | 568 |
| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 1.52 | 341 | 570 |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 1.65 | 345 | 558 |
| Polymer Series | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| PI-a and PI-b Series | 103–126 | 2.9–3.7 | 3.0–6.5 |
Biological and Pharmaceutical Research Applications
Anticancer and Antitumor Activity Studies
The benzoxazole (B165842) scaffold, a core component of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netacs.org Research into the anticancer potential of this specific diamino-substituted benzoxazole has revealed promising, albeit complex, activity.
In Vitro Cytotoxicity Assays
In vitro studies are fundamental in the preliminary assessment of a compound's anticancer potential. While direct cytotoxicity data for this compound is not extensively detailed in the provided results, the broader class of 2-arylbenzoxazoles has been a subject of such investigations. For instance, the closely related 2-(4-aminophenyl)benzothiazoles have demonstrated potent inhibitory activity in the nanomolar range against various human breast cancer cell lines. nih.gov It is plausible that this compound would be subjected to similar initial screening assays to determine its cytotoxic effects against a panel of cancer cells.
Evaluation Against Specific Cancer Cell Lines
The efficacy of anticancer agents often varies significantly between different types of cancer. Research on the related 2-(4-aminophenyl)benzothiazoles has shown a selective profile of antitumor activity. nih.gov These compounds exhibit potent, biphasic growth-inhibitory effects against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human mammary carcinoma cell lines, with IC50 values in the nanomolar range. nih.gov Furthermore, their activity extends to specific ovarian, renal, and colon carcinoma cell lines. nih.gov However, some cell lines, such as two human prostate carcinoma cell lines, were found to be refractory to the growth-inhibitory properties of these compounds. nih.gov While the heterocyclic core is a benzothiazole (B30560) in these studies, the shared 2-(4-aminophenyl) moiety suggests that this compound could exhibit a similarly selective, though not identical, pattern of activity against various cancer cell lines.
Table 1: Illustrative Cytotoxicity of a Related Benzothiazole Analog
| Cell Line | Type | IC50 (approx.) |
| MCF-7 | Breast (ER+) | nM range |
| MDA-MB-468 | Breast (ER-) | nM range |
| Ovarian Carcinoma | Ovarian | Active |
| Renal Carcinoma | Renal | Active |
| Colon Carcinoma | Colon | Active |
| Prostate Carcinoma | Prostate | > 30 µM (Inactive) |
This table is based on data for 2-(4-aminophenyl)benzothiazoles and is for illustrative purposes to suggest potential areas of investigation for this compound. nih.gov
Mechanism of Action Investigations
Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For the related 2-(4-aminophenyl)benzothiazoles, the mode of action appears to be novel and distinct from known clinically active chemotherapeutic agents. nih.gov A key finding is the induction of cytochrome P450 1A1 (CYP1A1) activity in sensitive tumor cells. nih.gov This enzyme is believed to metabolize the parent compound into a reactive electrophilic species that then forms DNA adducts, leading to lethal cell damage. nih.gov This metabolic activation is a critical step in the execution of their antitumor activity. nih.gov Given the structural similarities, it is hypothesized that this compound might also undergo metabolic activation to exert its cytotoxic effects, although specific studies on this compound are needed to confirm this.
Anti-inflammatory Potential
The benzoxazole scaffold is not only associated with anticancer properties but also with anti-inflammatory potential. nih.gov While direct studies on the anti-inflammatory activity of this compound are not explicitly detailed in the provided search results, the general class of benzoxazole derivatives has shown promise in this area. nih.gov Further research is warranted to specifically evaluate the anti-inflammatory effects of this diamino-substituted benzoxazole.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the search for new antimicrobial and antifungal agents. Benzoxazole derivatives have been identified as a promising class of compounds in this regard. researchgate.netnih.gov
Studies on various benzoxazole derivatives have demonstrated their potential to inhibit the growth of both bacteria and fungi. researchgate.net For instance, certain benzoxazole compounds have shown considerable growth inhibition of standard strains of fungi and both Gram-positive and Gram-negative bacteria. researchgate.net
Specifically concerning antifungal activity, a study on 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) showed fungistatic activity against all tested Candida strains. nih.gov Although its inhibitory effect was lower than that of fluconazole, it was comparable to other benzoxazoles tested in similar studies, suggesting that this class of compounds could serve as a template for developing more potent antifungal drugs. nih.gov Given the structural similarity, this compound is a candidate for antimicrobial and antifungal screening.
Other Pharmacological Activities of Benzoxazole Scaffolds with Relevance to Amino-Substituted Derivatives
The versatility of the benzoxazole scaffold extends to other pharmacological activities. For example, benzoxazole derivatives are being investigated as inhibitors of various enzymes, including those relevant to neurodegenerative diseases like Alzheimer's. nih.gov The amino substitution on the phenyl ring and the benzoxazole core can significantly influence the biological activity and target specificity of these compounds. The presence of amino groups can provide sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel pharmacological profiles. acs.org
Enzyme Inhibition Studies
The core structure of this compound has been utilized to design potent enzyme inhibitors, targeting a range of pathological conditions. Research has particularly focused on modifying this scaffold to create derivatives with high specificity and efficacy.
In the context of Alzheimer's disease, which is characterized by a deficit in the neurotransmitter acetylcholine, a key strategy is the inhibition of cholinesterase enzymes. A library of 2-substituted benzo[d]oxazol-5-amine derivatives was designed and evaluated as multi-target-directed ligands for Alzheimer's disease. nih.gov One of the most effective compounds from this series, compound 92 , demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the two key enzymes responsible for the breakdown of acetylcholine. nih.gov The inhibitory concentrations (IC₅₀) for this compound highlight its potential as a therapeutic agent. nih.gov
| Enzyme | IC₅₀ (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.052 ± 0.010 |
| Butyrylcholinesterase (BuChE) | 1.085 ± 0.035 |
Data sourced from a study on 2-substituted benzo[d]oxazol-5-amine derivatives. nih.gov
The benzoxazole scaffold is also a critical component in the design of kinase inhibitors, which are vital in cancer therapy for controlling cell signaling pathways. Derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, the process of new blood vessel formation that tumors require to grow. nih.gov A novel series of benzoxazole derivatives was synthesized and evaluated, with several compounds showing significant inhibitory activity against VEGFR-2. nih.gov Compound 12l was identified as the most potent, with a noteworthy IC₅₀ value. nih.gov
| Compound | VEGFR-2 IC₅₀ (nM) |
|---|---|
| 12l | 97.38 |
Data from a study on new benzoxazole derivatives as VEGFR-2 inhibitors. nih.gov
Furthermore, derivatives of the related 3-(benzo[d]oxazol-2-yl)pyridin-2-amine structure have been identified as inhibitors of G-protein-coupled receptor kinases (GRKs), specifically GRK-2 and GRK-5. nih.gov These enzymes are considered therapeutic targets for cardiovascular diseases like heart failure. nih.gov
Receptor Antagonism/Agonism
The versatile benzoxazole structure derived from this compound is also integral to the development of compounds that interact with cellular receptors. These interactions can either block (antagonize) or mimic (agonize) the action of natural ligands, thereby modulating cellular responses.
The benzoxazole framework is recognized as a key building block for β-adrenergic receptor antagonists. nih.gov These antagonists are a class of drugs widely used to manage cardiovascular conditions by blocking the effects of adrenaline on the heart.
More recently, 2-aminobenzoxazole (B146116) derivatives have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). nih.gov By inhibiting this transporter, these compounds prevent the release of S1P, thereby acting as functional antagonists of S1P receptors. nih.gov This mechanism is therapeutically relevant as S1P signaling is involved in various physiological processes, and its dysregulation is linked to autoimmune diseases. nih.gov In a structure-activity relationship study, compound 33p emerged as the most potent Spns2 inhibitor identified to date, with an IC₅₀ of 94 nM in vitro. nih.gov
Materials Science and Polymer Chemistry Applications
Polymeric Materials Incorporating 2-(4-Aminophenyl)benzo[d]oxazol-5-amine
This diamine serves as a crucial building block for a variety of advanced polymeric materials. Its rigid benzoxazole (B165842) core contributes to high thermal stability and mechanical strength in the resulting polymers.
This compound, also referred to in literature as 5-Amino-2-(p-aminophenyl) benzoxazole (AAPB) or 5-amino-2-(4-aminophenyl)benzoxazole (BOA), is a monomer used in the synthesis of high-performance polyimides. specialchem.comproquest.comresearchgate.net These polymers are typically synthesized through a conventional two-stage method. The first stage involves the reaction of the diamine with a dianhydride to form a soluble poly(amic acid) intermediate. This intermediate is then thermally or chemically treated to induce cyclodehydration, resulting in the final, robust polyimide. researchgate.net
The incorporation of the rigid benzoxazole unit into the polymer backbone is reported to enhance intermolecular interactions, leading to polymers with exceptional thermal stability. researchgate.net Polyimides derived from this monomer exhibit high glass transition temperatures (Tg), often ranging from 322°C to 369°C, and their thermal decomposition typically begins above 530°C in a nitrogen atmosphere. proquest.comresearchgate.net The intermediate poly(amic acid)s show good solubility and have inherent viscosities in the range of 0.86 to 2.18 dL/g. researchgate.net
A series of novel poly(benzoxazole-amide-imide) copolymers synthesized from this diamine exhibited high tensile strength (321–332 MPa) and modulus (6.76–8.03 GPa) without requiring a stretching process. proquest.com These copolymers also demonstrated excellent chemical resistance and low water absorption. proquest.com
| Dianhydride Reactant | Resulting Polymer Abbreviation | Glass Transition Temp. (Tg) | 5% Weight-Loss Temp. (Td) | Tensile Strength | Tensile Modulus |
|---|---|---|---|---|---|
| Pyromellitic dianhydride (PMDA) | PI-a | 369°C | >530°C | Data not available | Data not available |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | PI-b (Homopolymer) | >322°C | >560°C | Data not available | Data not available |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) with DABA | Copolyimide | >322°C | >560°C | 321-332 MPa | 6.76-8.03 GPa |
| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | PI-c | 336°C | >530°C | Data not available | Data not available |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | PI-d | 341°C | >530°C | Data not available | Data not available |
The polyimides synthesized from this compound can be processed into light yellow, flexible films. researchgate.net These films possess a combination of properties that make them highly suitable for applications in the electronics industry. proquest.com Their high thermal stability, excellent chemical resistance, and strong mechanical properties are critical for manufacturing durable components. proquest.comresearchgate.net Furthermore, certain copolymers have demonstrated good adhesion properties, which are essential for creating reliable multilayered electronic structures. proquest.com Because of these characteristics, these polymers are well-suited for use as interlevel dielectrics in microelectronics. proquest.com
The benzoxazole moiety is a known fluorophore, and its inclusion in polymer chains can impart fluorescent properties. While specific fluorescence data for polyimides derived directly from this compound are not detailed in the provided context, the broader class of polyimides is under investigation for electrochromic and electrofluorescencechromic applications. nih.gov The light-yellow color of the polyimide films indicates absorption in the UV-visible range, a prerequisite for fluorescence. researchgate.net The structural similarity to other fluorescent probes, such as 2-(4-aminophenyl) benzothiazole (B30560), suggests that polymers incorporating the this compound unit have significant potential for use in optoelectronic devices. nih.gov
Applications in Organic Synthesis
Beyond its role as a monomer, this compound and its core structure are valuable intermediates in organic synthesis for creating a variety of complex molecules. nih.govacs.org The benzoxazole scaffold is a key building block for diverse, pharmacologically active substances. nih.gov
Synthetic strategies have been developed that use the benzoxazole ring as a precursor to other heterocyclic systems. For instance, related benzo[d]oxazol-2-yl methanimines have been shown to undergo unprecedented dimerization to form substituted imidazole (B134444) derivatives. mdpi.com The synthesis often involves methods like the Smiles rearrangement to functionalize the heteroaromatic ring under economic conditions. nih.govacs.org
The compound also serves as a scaffold in medicinal chemistry. Its amine groups can be readily functionalized to produce derivatives with potential therapeutic applications. Examples include the synthesis of:
4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives. researchgate.net
Substituted benzo[d]oxazole-based derivatives with neuroprotective effects. nih.gov
Negative allosteric modulators for metabotropic glutamate (B1630785) receptors (mGlu5), where the 2-amino benzoxazole structure is a key component. nih.gov
Development of Sensors and Probes
The inherent fluorescence of the benzoxazole heterocycle makes it a candidate for the development of chemical sensors and biological probes. nih.govacs.org A structurally analogous compound, 2-(4-aminophenyl) benzothiazole (APBT), where the oxygen atom of the oxazole (B20620) ring is replaced by sulfur, has been successfully used as a fluorescent probe. nih.gov
In a study on bacterial spores, APBT was used in combination with other dyes for detailed structural analysis. nih.gov The probe's fluorescence was detected along the periphery of vegetative cells, mother cells, and mature spores, co-localizing with specific protein markers for different spore layers. nih.gov This demonstrates the utility of the aminophenyl-heterocycle structure for creating probes for biological imaging. The similar structure of this compound suggests it could be applied in a similar fashion for developing new sensors and probes.
Computational and Theoretical Chemistry Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is instrumental in predicting the binding affinity and mode of interaction at the molecular level.
While specific molecular docking studies focusing exclusively on "2-(4-Aminophenyl)benzo[d]oxazol-5-amine" are not extensively detailed in the available literature, research on analogous benzazole structures demonstrates the utility of this approach. For instance, docking studies on benzo[d]thiazol-2-amine derivatives have been conducted to evaluate their binding affinity with targets like the Human Epidermal growth factor receptor (HER) and DNA. nih.gov In such studies, the ligand's conformation and its interactions, such as hydrogen bonds and hydrophobic interactions with the receptor's active site, are analyzed to estimate binding energy, often expressed in kcal/mol. nih.gov For example, derivatives of benzo[d]thiazol-2-amine have shown high binding affinities for the HER enzyme, with docking scores reaching as low as -10.4 kcal/mol, suggesting strong potential interaction. nih.gov
Similarly, docking simulations are employed in the design of novel benzoxazole-based inhibitors. In a study on G-protein-coupled receptor kinase (GRK) inhibitors, molecular docking was a key part of the drug design process for complex benzoxazole (B165842) derivatives. nih.gov Another study used AutoDock Vina to model the interaction of a synthesized butanamide containing both benzoxazole and benzothiazole (B30560) units with the 3-TOP protein, a target relevant to diabetes, yielding a docking score of -8.4 kcal/mol. researchgate.net These examples underscore the application of molecular docking to predict and rationalize the biological potential of the broader benzoxazole class.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-receptor complex predicted by molecular docking. By simulating the complex in a dynamic, solvated environment, researchers can observe the persistence of key interactions and conformational changes, providing a more accurate assessment of binding stability than static docking alone.
Currently, specific molecular dynamics simulation data for "this compound" is not detailed in the reviewed literature. However, this technique remains a crucial step in the computational evaluation pipeline for potential therapeutic agents within the benzoxazole family.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. Studies on the general class of 2-(4-aminophenyl)benzazoles have utilized DFT calculations at the B3LYP/6-311G** level of theory to investigate sites of protonation. kau.edu.sa
A key finding from these calculations is that the N3-site of the benzoxazole ring is the most favorable site for protonation, both in the gas phase and in solution. kau.edu.sa This preference is attributed to the resonance interaction of the aminophenyl group with the heterocyclic ring, which stabilizes the N3-protonated species. kau.edu.sa The effect of solvents on these properties has also been examined using continuum models like the Polarizable Continuum Model (PCM). kau.edu.sa
Furthermore, DFT calculations are used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive, which can be correlated with its bioactivity. researchgate.net
Table 1: Summary of DFT Findings for 2-(4-Aminophenyl)benzazoles
| Computational Method | Parameter Studied | Key Finding | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311G**) | Proton Affinity | The N3-site of the azole ring is the most favorable site for protonation. | kau.edu.sa |
| DFT with PCM | Solvent Effects | The N3-protonated species remains the most stable in solution. | kau.edu.sa |
| TD-DFT | Electronic Spectra | Used to compute electronic absorption spectra in various solvents. | researchgate.net |
| DFT | HOMO-LUMO Energy Gap | A low energy gap can indicate higher reactivity and potential bioactivity. | researchgate.net |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative stabilities. For the benzoxazole scaffold, a key conformational feature is the dihedral angle between the benzoxazole ring system and the attached phenyl group.
X-ray crystallography of the closely related compound "2-(4-Aminophenyl)-1,3-benzoxazole" (which lacks the 5-amine group) revealed that the molecule adopts a non-coplanar conformation, with a dihedral angle of 11.8° between the benzoxazole system and the benzene (B151609) ring. researchgate.net Studies on similar 2-aryl benzothiazoles have shown that this angle can vary depending on the substituents, but often remains relatively small, indicating a near-planar structure. nih.gov DFT calculations complement these experimental findings by optimizing molecular geometries to find the most stable conformations. kau.edu.sa For instance, DFT studies have confirmed the stability of the N3-protonated form of 2-(4-aminophenyl)benzazoles, which is explained by significant resonance interactions. kau.edu.sa
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key chemical features responsible for a compound's biological activity. By systematically modifying a lead compound's structure and evaluating the biological activity of the resulting analogs, researchers can deduce which parts of the molecule are essential for its function. nih.gov Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between chemical structure and biological activity.
For the "this compound" scaffold, SAR studies have been crucial in developing derivatives with therapeutic potential. A notable example is the design of a library of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for Alzheimer's disease. nih.gov In this research, systematic modifications of the scaffold led to the identification of an optimal compound, designated as 92 , which exhibited potent inhibitory activity against acetylcholinesterase (IC₅₀ = 0.052 µM) and butyrylcholinesterase (IC₅₀ = 1.085 µM). nih.gov
The general approach to SAR involves dividing the lead molecule into several sites for modification. nih.gov For a molecule like "this compound," these sites could include the 5-amino group on the benzoxazole ring, the 4-amino group on the phenyl ring, and various positions on both aromatic systems. By synthesizing and testing analogs with different substituents at these sites, a comprehensive SAR profile can be constructed, guiding the design of more potent and selective compounds. nih.gov
Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of organic compounds. For 2-(4-Aminophenyl)benzo[d]oxazol-5-amine, ¹H NMR and ¹³C NMR spectroscopy would provide critical information on the chemical environment of the hydrogen and carbon atoms, respectively.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on both the benzoxazole (B165842) and the aminophenyl rings. The integration of these signals would confirm the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) and their associated coupling constants (J values) would reveal the connectivity between adjacent protons, helping to assign them to specific positions on the aromatic rings. The protons of the two amine (-NH₂) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct peaks for each unique carbon atom in the molecule. The chemical shifts of these peaks would indicate the type of carbon (e.g., aromatic, bonded to nitrogen or oxygen), providing further confirmation of the compound's carbon skeleton.
Table 1: Predicted NMR Data for this compound
| Analysis Type | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons, distinct coupling patterns for ortho, meta, and para relationships, broad singlets for amine protons. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (225.25 g/mol ).
Electron impact (EI) or electrospray ionization (ESI) techniques would be used to generate charged fragments of the molecule. The analysis of these fragments helps to piece together the structure of the parent molecule. Likely fragmentation pathways for this compound would involve the cleavage of the bonds connecting the phenyl group to the benzoxazole core and the loss of the amine groups.
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Expected Ion Peak (m/z) | Interpretation |
|---|---|---|
| Molecular Ion | 225.25 | [C₁₃H₁₁N₃O]⁺ |
Note: While the molecular weight is confirmed, detailed experimental fragmentation data is not widely published.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
The N-H stretching vibrations of the primary amine groups (-NH₂) would typically appear as a pair of medium to weak bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. The C=N stretching of the oxazole (B20620) ring would likely be found in the 1630-1690 cm⁻¹ range. The C-O-C stretching of the ether linkage within the benzoxazole ring would produce a strong band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 |
| Aromatic C-H Stretch | >3000 |
| C=N Stretch (Oxazole) | 1630-1690 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
X-ray Crystallography for Solid-State Structure Determination
Note: There are no publicly available crystal structure data for this compound.
UV-Visible Spectroscopy and Photoluminescence Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption properties. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* transitions within the conjugated aromatic system. The position and intensity of the absorption maxima (λ_max) are characteristic of the compound's electronic structure.
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed light. If this compound is fluorescent, its emission spectrum would show one or more bands at longer wavelengths than its absorption bands (Stokes shift). The fluorescence quantum yield and lifetime would be important parameters to characterize its emissive properties, which are relevant for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for 2-(4-Aminophenyl)benzo[d]oxazol-5-amine?
Answer:
The compound can be synthesized via multi-step reactions involving diazonium salt intermediates and coupling reactions. For example, a Mitsunobu reaction can generate propargyl ether intermediates, followed by diazonium chloride formation and subsequent azide coupling . Characterization typically employs:
- Nuclear Magnetic Resonance (NMR): To confirm aromatic proton environments and amine functionality.
- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
- X-ray Crystallography: To resolve structural ambiguities, as demonstrated in related oxazole derivatives .
Basic: How do researchers screen the biological activity of this compound?
Answer:
Initial biological screening focuses on:
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Anticancer Studies: Cell viability assays (e.g., MTT) using cancer cell lines, noting derivatives like 2-(2-aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine have shown HPV pathway modulation .
- Fluorescence-Based Probes: Functionalized derivatives (e.g., with naphthalene groups) detect hazardous gases like phosgene via intramolecular charge transfer mechanisms .
Advanced: How can computational methods optimize the electronic properties of this compound for specific applications?
Answer:
Density functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) predicts electronic behavior. Key steps:
- Geometry Optimization: To determine stable conformers.
- HOMO-LUMO Analysis: Assess charge transfer potential, critical for designing fluorescent probes .
- Exact Exchange Terms: Improve accuracy in predicting atomization energies and ionization potentials .
Advanced: What strategies address conflicting bioactivity data across different assay conditions?
Answer:
Discrepancies arise from assay-specific variables (e.g., pH, solvent polarity). Mitigation strategies include:
- Standardized Protocols: Replicate conditions from validated studies (e.g., pH 7.4 for cellular assays).
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with results .
- Dose-Response Curves: Establish EC50/IC50 values under controlled parameters to ensure reproducibility .
Advanced: How can structural modifications enhance the compound’s stability and target selectivity?
Answer:
- Bioisosteric Replacement: Substitute amide groups with 1,2,3-triazoles to improve metabolic stability, as seen in Cryptosporidium parvum inhibitors .
- Functional Group Tuning: Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance oxidative stability .
- Pharmacophore Mapping: Align substituents (e.g., fluorophenyl groups) with target binding pockets, guided by crystallographic data .
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
Answer:
- Kinetic Binding Assays: Surface plasmon resonance (SPR) quantifies target protein interactions.
- Gene Knockdown Studies: siRNA silencing of suspected pathways (e.g., HPV E6/E7 oncogenes) validates mechanistic hypotheses .
- Molecular Dynamics Simulations: Model interactions with biological targets (e.g., IMP dehydrogenase in parasites) to identify critical binding residues .
Advanced: How do researchers validate the compound’s fluorescence properties for sensing applications?
Answer:
- Ratiometric Fluorescence: Measure emission shifts (e.g., 450 nm → 550 nm) upon analyte binding, as shown in phosgene detection .
- Quantum Yield Calculations: Compare fluorescence intensity against standard dyes (e.g., fluorescein).
- Solid-State Testing: Embed derivatives in polymer matrices to assess real-world applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
